molecular formula C6H8ClNS B13909078 5-(Chloromethyl)-4-ethylthiazole

5-(Chloromethyl)-4-ethylthiazole

Cat. No.: B13909078
M. Wt: 161.65 g/mol
InChI Key: UXPZJATUFWYGJU-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-4-ethylthiazole is a chemical building block of interest in medicinal chemistry and organic synthesis. The reactive chloromethyl group attached to the thiazole core makes it a versatile alkylating agent and a key intermediate for constructing more complex molecules. Researchers utilize this functional group to create derivatives for various applications, such as in the development of pharmaceutical candidates . The thiazole ring is a privileged structure in drug discovery, found in compounds with a range of biological activities . As a reagent, its primary value lies in its use as a synthetic intermediate. For example, chloromethyl-thiazole derivatives are commonly employed in nucleophilic substitution reactions, cyclizations, and as precursors to amides or other functionalized heterocycles . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C6H8ClNS

Molecular Weight

161.65 g/mol

IUPAC Name

5-(chloromethyl)-4-ethyl-1,3-thiazole

InChI

InChI=1S/C6H8ClNS/c1-2-5-6(3-7)9-4-8-5/h4H,2-3H2,1H3

InChI Key

UXPZJATUFWYGJU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC=N1)CCl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Procedure:

  • Starting Material : 4-ethyl-5-methylthiazole or 2-mercapto-5-methylthiazole (tautomeric form).
  • Chlorinating Agent : Sulfuryl chloride (preferred) or N-chlorosuccinimide.
  • Temperature : Typically from -10°C to 40°C, optimally around 0°C.
  • Reaction Time : Variable, from 0.1 to 100 hours, preferably 12 to 72 hours.
  • Pressure : Atmospheric pressure.
  • Solvent : Usually an inert organic solvent compatible with chlorination.
  • Work-up : The product is isolated by conventional methods such as filtration, crystallization, distillation, or chromatography.

This method is described in patents related to the preparation of 2-chloro-5-chloromethyl-thiazole, which is structurally similar and shares synthetic logic with this compound.

Mechanistic Notes:

  • The methyl group at the 5-position is selectively chlorinated to form the chloromethyl substituent.
  • Bases such as alkali metal hydroxides, amides, or amines may be used to facilitate the reaction or neutralize by-products.
  • The reaction proceeds via radical or electrophilic substitution mechanisms depending on the chlorinating agent.

Alternative Synthetic Routes via Thiazole Ring Formation

Another synthetic approach involves building the thiazole ring with the desired substituents already in place.

Hantzsch Thiazole Synthesis:

  • Precursors : α-haloketones or α-halo carbonyl compounds reacted with thiourea or thioamides.
  • Process : Condensation of these precursors forms the thiazole ring with substitution at the 4- and 5-positions.
  • Example : Reaction of thiopropionamide with brominated carbonyl compounds can yield diethylthiazole derivatives, which can be further functionalized.

While this method is more general for thiazole synthesis, it can be tailored to introduce an ethyl group at the 4-position and a chloromethyl group at the 5-position by choosing appropriate starting materials.

Purification and Isolation

The isolation of this compound typically involves:

Summary of Key Preparation Parameters

Parameter Typical Range/Condition Notes
Starting Material 4-ethyl-5-methylthiazole or related precursors Commercially available or synthesized in situ
Chlorinating Agent Sulfuryl chloride, N-chlorosuccinimide Sulfuryl chloride preferred
Temperature -10°C to 40°C, preferably 0°C Controls selectivity and reaction rate
Reaction Time 0.1 to 100 hours, preferably 12 to 72 hours Longer times favor complete chlorination
Pressure Atmospheric Standard laboratory conditions
Solvent Inert organic solvents (e.g., dichloromethane) Compatible with chlorinating agents
Work-up Filtration, crystallization, distillation, chromatography Depends on scale and purity requirements
Yield Variable, typically moderate to high Dependent on reaction conditions

Research Findings and Notes

  • The chlorination step is critical and must be carefully controlled to avoid over-chlorination or ring degradation.
  • Use of sulfuryl chloride under mild conditions gives good selectivity for chloromethyl substitution.
  • The reaction can be facilitated by bases to neutralize HCl formed during chlorination.
  • Alternative methods involving ring construction allow for more diverse substitution patterns but may require more steps.
  • Purity and yield are enhanced by careful control of temperature and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-4-ethylthiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Addition Reactions: The thiazole ring can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents at moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Scientific Research Applications

5-(Chloromethyl)-4-ethylthiazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-4-ethylthiazole involves its interaction with specific molecular targets and pathways. The compound’s chloromethyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions, making it effective as an antimicrobial agent .

Comparison with Similar Compounds

Substituent Variations and Molecular Features

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
5-(Chloromethyl)-4-ethylthiazole -CH₂Cl (5), -C₂H₅ (4) C₆H₈ClNS 161.65 (calc.) Ethyl group enhances lipophilicity Inferred
5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole -CH₂Cl (5), -CH₃ (4), -C₆H₄CF₃ (2) C₁₂H₉ClF₃NS 291.72 Trifluoromethylphenyl adds hydrophobicity
5-(Chloromethyl)-2-(4-chlorophenyl)-4-methylthiazole -CH₂Cl (5), -CH₃ (4), -C₆H₄Cl (2) C₁₁H₉Cl₂NS 258.17 Dual chloro substituents increase reactivity
Clomethiazole (5-(2-chloroethyl)-4-methylthiazole) -CH₂CH₂Cl (5), -CH₃ (4) C₆H₇ClNS 168.64 Chloroethyl group for sedative applications
4-Methyl-5-thiazoleethanol -CH₂CH₂OH (5), -CH₃ (4) C₆H₉NOS 143.21 Hydroxyethyl group improves solubility

Physicochemical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Solubility Stability Notes Reference
5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole 60–62 363.5 (predicted) Chloroform, Methanol Stable under inert gas; labile to hydrolysis
5-(Chloromethyl)-2-(4-chlorophenyl)-4-methylthiazole 109–112 N/A Organic solvents High thermal stability
Clomethiazole N/A N/A Ethanol, DMSO Sensitive to moisture
4-Methyl-5-thiazoleethanol N/A N/A Water, Ethanol Stable at RT; hygroscopic

Biological Activity

5-(Chloromethyl)-4-ethylthiazole is a thiazole derivative that has garnered attention for its potential biological activity. This compound is characterized by its unique structure, which may influence its interaction with various biological targets. In this article, we will explore the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C7H10ClNSC_7H_{10}ClNS with a molecular weight of approximately 175.68 g/mol. The presence of the chloromethyl group and the ethyl substituent on the thiazole ring plays a crucial role in its biological interactions.

PropertyValue
Molecular FormulaC₇H₁₀ClNS
Molecular Weight175.68 g/mol
StructureChemical Structure

Initial studies suggest that this compound interacts with various biological targets, potentially affecting cell signaling pathways and metabolic processes. Research indicates that compounds in this class may exhibit antiviral , antitumor , and anti-inflammatory properties.

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole derivatives indicates that modifications at the C5 position significantly influence biological potency and selectivity against various targets, including CDKs. For example, bulky substitutions at this position can enhance interactions with the CDK9 gatekeeper region while maintaining selectivity .

Case Studies

  • Antitumor Efficacy : A study focusing on a series of 5-substituted thiazole derivatives reported significant antitumor activity against human cancer cell lines. One compound demonstrated nanomolar inhibition of CDK9, effectively reducing Mcl-1 levels and promoting apoptosis .
  • Antiviral Potential : Another investigation into thiazole derivatives revealed promising antiviral activities against yellow fever virus. One derivative exhibited an EC50 value of approximately 5 µM, indicating potential for further development as an antiviral agent .

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